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molecular formula C12H21NO4 B175039 Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 158602-35-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B175039
M. Wt: 243.3 g/mol
InChI Key: HTYZZXUWPRCEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340529B2

Procedure details

In an oven-dried 250 mL round bottom flask under nitrogen, a mixture of (1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-azetidinyl)acetic acid (10 g, 46.5 mmol) in diethyl ether (100 mL) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (9.80 g, 51.1 mmol), 4-(dimethylamino)pyridine (0.568 g, 4.65 mmol), and ethanol (5.97 mL, 102 mmol) at room temperature and the white mixture was stirred over the weekend. The white reaction mixture became a colorless solution with gummy material at the bottom of the flask after 1 h. The reaction mixture was diluted with ether (300 mL) and washed with 1M aq NaHSO4 solution (150 mL) and saturated aq NaHCO3 solution (150 mL). The organic phase was isolated, dried over MgSO4, and concentrated in vacuo to give the title compound (10.55 g, 93%) as a clear colorless liquid. MS(ES)+ m/e 244.4 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
5.97 mL
Type
reactant
Reaction Step Two
Quantity
0.568 g
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][C:13]([OH:15])=[O:14])[CH2:9]1)=[O:7])([CH3:4])[CH3:3].Cl.CN(C)[CH2:19][CH2:20]CN=C=NCC.C(O)C>C(OCC)C.CN(C)C1C=CN=CC=1>[CH2:19]([O:14][C:13](=[O:15])[CH2:12][CH:10]1[CH2:11][N:8]([C:6]([O:5][C:2]([CH3:1])([CH3:3])[CH3:4])=[O:7])[CH2:9]1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(C1)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
5.97 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.568 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the white mixture was stirred over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with 1M aq NaHSO4 solution (150 mL) and saturated aq NaHCO3 solution (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1CN(C1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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